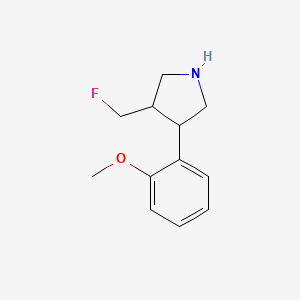
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine
Descripción general
Descripción
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, supported by data tables and relevant research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including those similar to this compound. For instance, compounds containing the pyrrole ring have shown significant activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Pyrrole derivative A | 3.12 | Antibacterial |
| Pyrrole derivative B | 12.5 | Antibacterial |
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial for treating neurological disorders. Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes findings from related studies:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound X | 46.35 | TBD |
| Compound Y | TBD | TBD |
Neuropharmacological Studies
Research indicates that compounds like this compound may interact with neuropeptide systems, particularly the relaxin-3/RXFP3 system, which is involved in appetite regulation and stress responses. The antagonist activity observed in related compounds suggests potential therapeutic applications in metabolic disorders.
Study on Antimicrobial Activity
A study conducted by researchers evaluated various pyrrole derivatives, including those with methoxy substitutions, for their antibacterial effects. The results demonstrated that modifications in the methoxy group position significantly influenced bioactivity, with para-substituted compounds exhibiting enhanced potency.
Neuropharmacological Effects
Another investigation focused on the effects of RXFP3 antagonists on alcohol addiction. The study found that certain pyrrole-based compounds could reduce alcohol-seeking behavior in animal models, indicating a potential role for this compound in addiction therapy.
Propiedades
IUPAC Name |
3-(fluoromethyl)-4-(2-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-15-12-5-3-2-4-10(12)11-8-14-7-9(11)6-13/h2-5,9,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGAQCUYTAYKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















